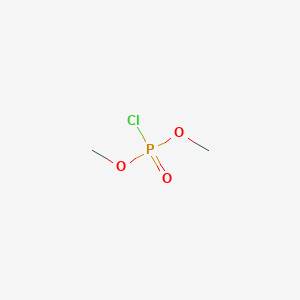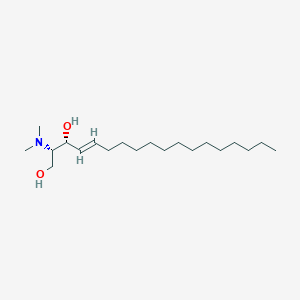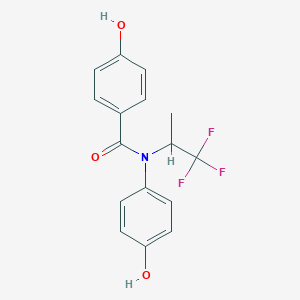
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP-HB or Tropifexor, and it belongs to the class of compounds known as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating various metabolic pathways in the body, including bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards FXR, making it a promising candidate for the treatment of various metabolic disorders.
作用机制
Tropifexor exerts its therapeutic effects by activating N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, a nuclear receptor that regulates various metabolic pathways in the body. N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide activation leads to the upregulation of genes involved in bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, leading to the activation of these metabolic pathways and subsequent improvements in metabolic disorders.
Biochemical and Physiological Effects:
Tropifexor has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models of NASH, Tropifexor has been shown to reduce inflammation, decrease fibrosis, and improve liver function. In PBC models, Tropifexor has been shown to improve bile acid synthesis and reduce liver damage. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
实验室实验的优点和局限性
Tropifexor has several advantages for lab experiments, including its potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, its ability to improve metabolic disorders, and its potential therapeutic applications. However, Tropifexor also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for research on Tropifexor. One area of research is to further investigate its therapeutic applications in metabolic disorders, including NASH, PBC, and type 2 diabetes. Another area of research is to explore its potential use in combination with other drugs for the treatment of these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on metabolic pathways and to identify potential biomarkers for monitoring its therapeutic efficacy.
合成方法
The synthesis of Tropifexor involves several steps, starting with the reaction of 4-hydroxybenzoyl chloride with 4-hydroxyphenylboronic acid to form 4-hydroxy-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 1,1,1-trifluoro-2-propylamine to form N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
Tropifexor has been extensively studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. In preclinical studies, Tropifexor has been shown to improve liver function, reduce inflammation, and decrease fibrosis in animal models of NASH. It has also been shown to improve bile acid synthesis and reduce liver damage in PBC models. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
属性
CAS 编号 |
117730-48-0 |
|---|---|
产品名称 |
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
分子式 |
C16H14F3NO3 |
分子量 |
325.28 g/mol |
IUPAC 名称 |
4-hydroxy-N-(4-hydroxyphenyl)-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-10(16(17,18)19)20(12-4-8-14(22)9-5-12)15(23)11-2-6-13(21)7-3-11/h2-10,21-22H,1H3 |
InChI 键 |
UJKSJSQTSDKXPD-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
规范 SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
同义词 |
HTPH N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
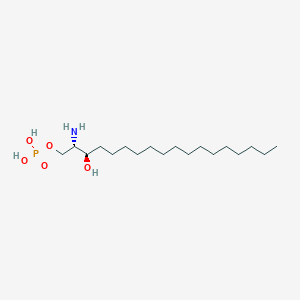
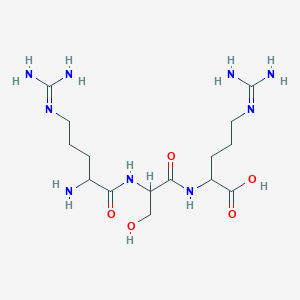
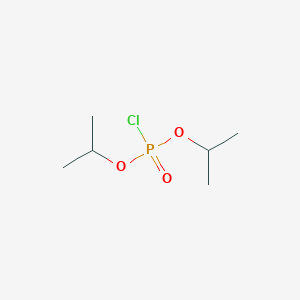
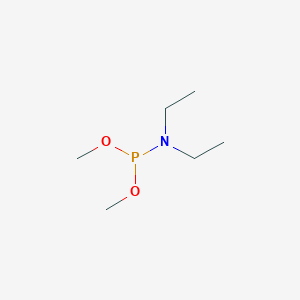
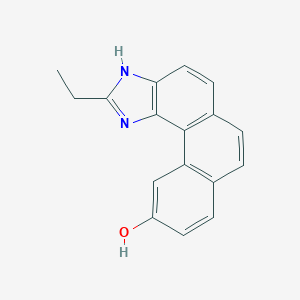
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)

